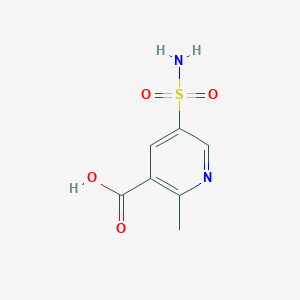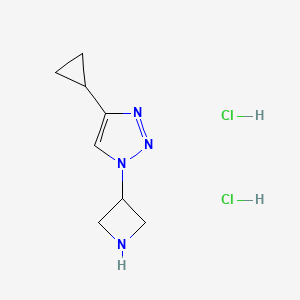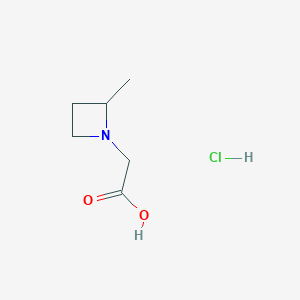
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid, also known as 4-EMBOA, is an organic compound that is commonly used in scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic compound that is found in various natural products. 4-EMBOA has several unique properties that make it a valuable tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Biosynthetic Intermediates and Synthesis Methods
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid and similar compounds are often used as intermediates in the synthesis of more complex molecules. For instance, the compound is involved in the biosynthesis of tropane alkaloids, and efficient synthesis methods have been developed for its analogs like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine (Ma, Huang, Yang, Liu, Hu, & Huang, 2020).
Molecular Diagnostics and Fluorescent Probing
The compound's derivatives are significant in the field of molecular diagnostics. A novel fluorescent probe based on a derivative of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid demonstrated high binding affinities toward β-amyloid aggregates, showing promise for the molecular diagnosis of Alzheimer’s disease (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).
Antioxidant Activity
Derivatives of this compound, such as 4-hydroxycoumarin derivatives, have been studied for their antioxidant properties. One study investigated the antioxidant activity of these compounds in vitro and found that they effectively scavenge free radicals in a hypochlorous system, highlighting their potential therapeutic applications (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Apoptosis Induction
Certain derivatives, like 4-methylthio-2-oxobutanoic acid, have been found to induce apoptosis in specific cell lines, such as the BAF3 murine lymphoid cell line. This indicates the potential of these compounds in cancer research and therapy (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).
Material Science and Organic Chemistry
The compound and its derivatives are also of interest in material science and organic chemistry. For example, the crystallization behavior of polymorphic mixtures of MPPO, which contains a derivative of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid, was studied to understand better the seeding effects and conditions for producing polymorphic mixtures of desired compositions (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).
Medicinal Chemistry and Drug Design
The compound's derivatives have been explored in medicinal chemistry, demonstrating their potential as bioactive agents in various therapeutic areas. For instance, organotin (IV) derivatives of 4-(4-methoxyanilino)-4-oxobutanoic acid have shown promising antimicrobial and anticancer activities, highlighting their potential in drug development and medicinal applications (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).
Propriétés
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-3-17-9-7-12(6-8(9)16-2)10(13)4-5-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDPQFCPZLZVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B1477955.png)




amino}propanoate](/img/structure/B1477962.png)
![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)